molecular formula C12H14O B8691365 2,4,6-Trimethylindanone

2,4,6-Trimethylindanone

Cat. No. B8691365
M. Wt: 174.24 g/mol
InChI Key: WSZBTNOPLNPPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06015868

Procedure details

m-Xylene (34.1 g, 0.32 moles) and 2-bromoisobutyryl bromide (73.9 g, 0.32 moles) were stirred in methylene chloride (500 mL) at 0° C. as AlCl3 (108.98 g, 0.82 moles) was added slowly as a solid under a nitrogen flow over a 20 minute period of time. The reaction was then allowed to stir at 0° C. for 1 hour and then for 16 hours at 20° C. After the reaction period the mixture was poured on crushed ice and then filtered through diatomaceous earth (Celite™ brand). The mixture was then extracted with 1 M HCl (2×100 mL), 1 M NaHCO3 (1×100 mL), and H2O (1×100 mL) and the organic layer dried over MgSO4. Filtration followed by removal of the volatiles resulted in the isolation of a yellow oil. Vacuum distillation resulted in the isolation of the desired product as a pale yellow oil (50.4 g, 89.9 percent yield).
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
73.9 g
Type
reactant
Reaction Step One
Name
Quantity
108.98 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
89.9%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[CH:2]=1.Br[C:10]([CH3:15])([CH3:14])[C:11](Br)=[O:12].[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[CH3:14][CH:10]1[CH2:15][C:4]2[C:5](=[CH:6][C:1]([CH3:8])=[CH:2][C:3]=2[CH3:7])[C:11]1=[O:12] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
34.1 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Name
Quantity
73.9 g
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Name
Quantity
108.98 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly as a solid under a nitrogen flow over a 20 minute period of time
Duration
20 min
WAIT
Type
WAIT
Details
for 16 hours at 20° C
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After the reaction period the mixture
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
on crushed ice
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth (Celite™ brand)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with 1 M HCl (2×100 mL), 1 M NaHCO3 (1×100 mL), and H2O (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by removal of the volatiles
CUSTOM
Type
CUSTOM
Details
resulted in the isolation of a yellow oil
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1C(C2=CC(=CC(=C2C1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50.4 g
YIELD: PERCENTYIELD 89.9%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.